molecular formula C9H10BrNO3 B1591782 Ethyl [(2-bromopyridin-3-yl)oxy]acetate CAS No. 850349-18-7

Ethyl [(2-bromopyridin-3-yl)oxy]acetate

Cat. No. B1591782
M. Wt: 260.08 g/mol
InChI Key: NRLUWIISBQIZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(2-bromopyridin-3-yl)oxy]acetate is a chemical compound with the CAS Number: 850349-18-7 . It has a molecular weight of 260.09 .


Molecular Structure Analysis

The molecular structure of Ethyl [(2-bromopyridin-3-yl)oxy]acetate is represented by the linear formula: C9H10BrNO3 . The InChI code for this compound is 1S/C9H10BrNO3/c1-2-13-8(12)6-14-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl [(2-bromopyridin-3-yl)oxy]acetate has a molecular weight of 260.09 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : “Ethyl [(2-bromopyridin-3-yl)oxy]acetate” is used as a reagent in the synthesis of various organic compounds . It’s particularly useful in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
  • Methods of Application or Experimental Procedures : The compound is used in reactions with α-bromoketones and 2-aminopyridines under different reaction conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazopyridines . In one method, N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . In another method, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
  • Summary of Results or Outcomes : The methods allow for the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines from the same starting materials, which is very meaningful due to their varied medicinal applications .

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

ethyl 2-(2-bromopyridin-3-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-13-8(12)6-14-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLUWIISBQIZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592282
Record name Ethyl [(2-bromopyridin-3-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(2-bromopyridin-3-yl)oxy]acetate

CAS RN

850349-18-7
Record name Ethyl [(2-bromopyridin-3-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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